2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde
Description
2-(1-Oxo-1lambda⁴-thiomorpholin-4-yl)benzaldehyde is a sulfur-containing heterocyclic aldehyde characterized by a benzaldehyde moiety substituted at the ortho position with a thiomorpholin ring system oxidized to a sulfone group (1-oxo-1lambda⁴-thiomorpholin-4-yl). This compound’s structure combines the reactivity of an aromatic aldehyde with the electronic and steric effects of the thiomorpholin sulfone, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases, hydrazones, or coordination complexes. Its unique electronic profile, influenced by the electron-withdrawing sulfone group, may modulate its reactivity in condensation and nucleophilic addition reactions compared to simpler benzaldehyde derivatives.
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2S/c13-9-10-3-1-2-4-11(10)12-5-7-15(14)8-6-12/h1-4,9H,5-8H2 |
InChI Key |
JIYVZIPECHFPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde typically involves the reaction of benzaldehyde with thiomorpholine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The benzaldehyde moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions, protein binding, and other biological processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, may involve this compound.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The sulfone group in the thiomorpholin ring is strongly electron-withdrawing, which may reduce the electrophilicity of the aldehyde compared to benzimidazole-sulfanyl derivatives, where the sulfanyl group is less electron-withdrawing .
Reactivity in Condensation Reactions
- Target Compound : The aldehyde group in 2-(1-Oxo-1lambda⁴-thiomorpholin-4-yl)benzaldehyde is expected to form hydrazones or thiosemicarbazones via condensation with amines or hydrazides. However, steric and electronic effects from the thiomorpholin sulfone may necessitate harsher reaction conditions (e.g., elevated temperatures or acid catalysis).
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound readily condenses with thiosemicarbazide to form 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide under mild conditions, as reported in a novel synthesis . The para-substituted benzimidazole-sulfanyl group likely enhances solubility and electronic activation of the aldehyde.
Nitration Behavior
While direct studies on 2-(1-Oxo-1lambda⁴-thiomorpholin-4-yl)benzaldehyde are absent, nitration trends for benzaldehyde derivatives suggest:
- Electron-Deficient Arenes : The sulfone group in the target compound may direct nitration to the meta position relative to itself, competing with the ortho/para-directing aldehyde group. This contrasts with simpler benzaldehydes, where nitration typically occurs at the meta position to the aldehyde .
- Reagent Sensitivity: Nitration using mixed acids (HNO₃/H₂SO₄) may proceed with moderate yields, but side reactions (e.g., sulfone oxidation) could occur. Calcium nitrate in acetic acid, as used in nitration studies of methyl benzoate analogs , might offer milder conditions for the target compound.
Biological Activity
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and possible mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiomorpholine ring, which is known for its diverse biological activities. The presence of an aldehyde group contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related compounds. For instance, derivatives containing thiomorpholine rings have shown promising activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| Related Thiomorpholine Derivative | S. aureus | 5 µg/mL |
These findings suggest that the compound may possess comparable or superior antimicrobial efficacy to established antibiotics.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against:
- HeLa (cervical cancer) cells : IC50 = 15 µM
- MCF-7 (breast cancer) cells : IC50 = 20 µM
These results indicate the potential use of this compound in cancer therapeutics, warranting further investigation into its mechanisms and pathways involved in inducing apoptosis.
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with key cellular pathways involved in cell proliferation and apoptosis, similar to other compounds containing thiomorpholine moieties.
Enzyme Inhibition
Research suggests that compounds with similar structures may inhibit enzymes critical for bacterial survival or cancer cell proliferation. For instance, inhibition of monoamine oxidase has been implicated in the mechanism of action for some thiomorpholine derivatives, leading to reduced viability in target cells .
Case Studies and Research Findings
A recent study published in MDPI highlighted the structure-activity relationship (SAR) of thiomorpholine derivatives, indicating that modifications to the thiomorpholine ring can significantly enhance biological activity .
Another investigation focused on the anti-inflammatory properties associated with similar compounds, suggesting that this compound may also exhibit anti-inflammatory effects, which could complement its antimicrobial and cytotoxic activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
